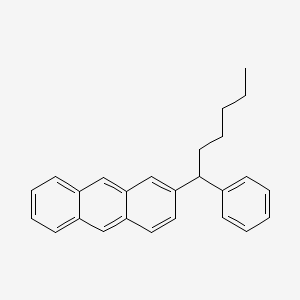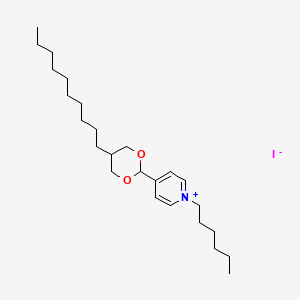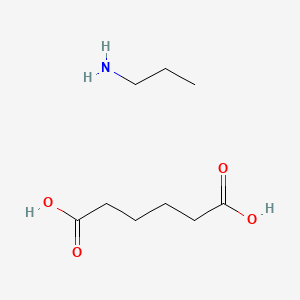
(Dodecan-2-yl)(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecan-2-yl)(dimethyl)silanol is an organosilicon compound with the molecular formula C14H32OSi. It is characterized by a silicon atom bonded to a dodecyl group and two methyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecan-2-yl)(dimethyl)silanol typically involves the hydrosilylation of dodecene with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of a platinum catalyst to facilitate the hydrosilylation process. The general reaction scheme is as follows:
Hydrosilylation: Dodecene reacts with dimethylchlorosilane in the presence of a platinum catalyst to form (Dodecan-2-yl)dimethylchlorosilane.
Hydrolysis: The (Dodecan-2-yl)dimethylchlorosilane is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodecan-2-yl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Condensation: The compound can undergo condensation reactions with other silanols to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Condensation: Acid or base catalysts are employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanones and siloxanes.
Substitution: Halosilanes and alkoxysilanes.
Condensation: Polysiloxanes.
Applications De Recherche Scientifique
(Dodecan-2-yl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, such as adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of (Dodecan-2-yl)(dimethyl)silanol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding and interaction with other molecules, facilitating its incorporation into larger structures. The silicon atom provides unique reactivity, enabling the formation of siloxane bonds and other silicon-based linkages. These interactions are crucial for its applications in material science and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decanol: Similar in structure but lacks the silicon atom, resulting in different chemical properties.
Dimethylsilanol: Contains a silicon atom bonded to two methyl groups and a hydroxyl group, but lacks the dodecyl group.
Uniqueness
(Dodecan-2-yl)(dimethyl)silanol is unique due to the presence of both a long alkyl chain and a silicon atom. This combination imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications. The silicon atom also allows for unique reactivity, enabling the formation of siloxane bonds and other silicon-based linkages that are not possible with purely organic compounds.
Propriétés
Numéro CAS |
824957-36-0 |
|---|---|
Formule moléculaire |
C14H32OSi |
Poids moléculaire |
244.49 g/mol |
Nom IUPAC |
dodecan-2-yl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14(2)16(3,4)15/h14-15H,5-13H2,1-4H3 |
Clé InChI |
KSJBOWHVGZDKCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
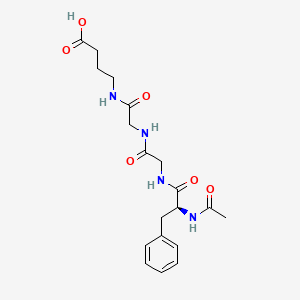

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
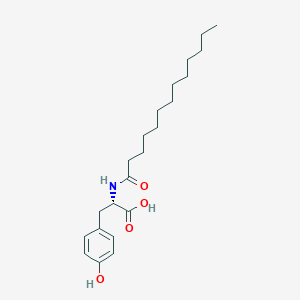
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)


